![molecular formula C24H24N2O B12900814 N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide CAS No. 212192-38-6](/img/structure/B12900814.png)
N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, a benzyl group, and a biphenyl moiety, making it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Vorbereitungsmethoden
The synthesis of N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide typically involves several steps, starting with the preparation of the pyrrolidine ring. One common method involves the reduction of 1-benzyl-3-pyrrolidinone using sodium borohydride in methanol. The resulting (S)-1-benzyl-3-pyrrolidinol is then coupled with 1,1’-biphenyl-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product .
Analyse Chemischer Reaktionen
N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or biphenyl groups are replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide
Wissenschaftliche Forschungsanwendungen
N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into molecular interactions and biological pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and biphenyl moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound’s stereochemistry also influences its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their substituents and biological activities.
Biphenyl Derivatives: Biphenyl compounds, such as biphenyl-4-carboxylic acid and its derivatives, exhibit similar structural features but vary in their functional groups and applications.
The uniqueness of N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1’-biphenyl]-4-carboxamide lies in its combination of the pyrrolidine ring, benzyl group, and biphenyl moiety, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
212192-38-6 |
---|---|
Molekularformel |
C24H24N2O |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
N-[(3S)-1-benzylpyrrolidin-3-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H24N2O/c27-24(22-13-11-21(12-14-22)20-9-5-2-6-10-20)25-23-15-16-26(18-23)17-19-7-3-1-4-8-19/h1-14,23H,15-18H2,(H,25,27)/t23-/m0/s1 |
InChI-Schlüssel |
LTDTVIVWGGLMSW-QHCPKHFHSA-N |
Isomerische SMILES |
C1CN(C[C@H]1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.